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Compound of Interest

Compound Name:
4-Chloro-5-

hydroxynicotinaldehyde

Cat. No.: B12950944

Get Quote

(4-Chloro-5-hydroxynicotinaldehyde)
Executive Summary & Compound Identity
CAS 1060804-55-8, chemically identified as 4-Chloro-5-hydroxynicotinaldehyde (or 4-

chloro-5-hydroxy-3-pyridinecarboxaldehyde), is a highly functionalized pyridine building block.

Its structural uniqueness lies in the contiguous arrangement of three distinct reactive centers:

an electrophilic aldehyde (C3), a nucleophilic hydroxyl group (C5), and a displaceable chloride

(C4).

This triad makes it a "linchpin" intermediate for synthesizing fused heterocyclic systems,

particularly pyrido[4,3-d]pyrimidines and fused oxazoles, which are privileged scaffolds in

kinase inhibitors (e.g., targeting EGFR, PI3K, or SHP2).
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Property Specification

Chemical Name 4-Chloro-5-hydroxynicotinaldehyde

CAS Number 1060804-55-8

Molecular Formula C₆H₄ClNO₂

Molecular Weight 157.55 g/mol

Appearance Pale yellow to tan solid

Solubility
Soluble in DMSO, MeOH, DMF; sparingly

soluble in water

pKa (Calculated) ~6.5 (Hydroxyl), ~3.0 (Pyridine N)

Retrosynthetic Analysis & Synthesis Strategy
The synthesis of highly substituted pyridines often suffers from regioselectivity issues. For CAS

1060804-55-8, the most robust route avoids direct chlorination of 3-hydroxypyridine (which

favors the 2-position). Instead, we utilize a demethylation strategy starting from the

commercially available or easily accessible methoxy-precursor.

Core Synthesis Protocol: BBr₃-Mediated Demethylation
This protocol uses 4-chloro-5-methoxynicotinaldehyde (CAS 1256789-11-3) as the starting

material.[1] Boron tribromide (BBr₃) is selected over HBr/AcOH to prevent acid-catalyzed aldol

polymerization of the labile aldehyde.

Reaction Scheme: 4-Chloro-5-methoxynicotinaldehyde + BBr₃ → [Boron Complex] → 4-
Chloro-5-hydroxynicotinaldehyde

Step-by-Step Methodology
Reagents:

Precursor: 4-Chloro-5-methoxynicotinaldehyde (1.0 eq)

Reagent: Boron tribromide (BBr₃), 1.0 M in Dichloromethane (DCM) (3.0 eq)
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Solvent: Anhydrous DCM (0.1 M concentration)

Quench: Methanol (MeOH), Sat. NaHCO₃

Protocol:

Setup: Flame-dry a 3-neck round-bottom flask equipped with a nitrogen inlet, temperature

probe, and addition funnel.

Dissolution: Charge the flask with 4-chloro-5-methoxynicotinaldehyde and anhydrous DCM.

Cool the solution to -78°C (dry ice/acetone bath).

Scientific Rationale: Low temperature is critical to suppress the nucleophilic attack of the

chloride on the aldehyde (dimerization) and to control the exotherm of BBr₃ addition.

Addition: Add BBr₃ (1.0 M in DCM) dropwise over 30 minutes. Maintain internal temperature

below -70°C.

Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to 0°C over 2 hours.

Monitor by TLC or LC-MS (Target M-H = 156).

Quenching (Critical): Cool back to -20°C. Add MeOH dropwise (very exothermic) to destroy

excess BBr₃ and form volatile trimethyl borate.

Workup: Dilute with DCM. Wash carefully with saturated NaHCO₃ (pH adjustment to ~5-6 is

crucial; the phenol is acidic, high pH forms the water-soluble phenolate).

Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo at <30°C.

Purification: If necessary, purify via flash column chromatography (SiO₂, 0-5% MeOH in

DCM).

Characterization & Validation
Trustworthiness in synthesis requires rigorous structural confirmation. The following data points

validate the identity of CAS 1060804-55-8.

Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):

δ 10.25 (s, 1H, -CHO): Distinct downfield singlet confirming the aldehyde.

δ 11.50 (br s, 1H, -OH): Exchangeable signal; shift varies with concentration.

δ 8.52 (s, 1H, H-2): Deshielded by the adjacent ring nitrogen and aldehyde.

δ 8.35 (s, 1H, H-6): Slightly shielded relative to H-2 due to the adjacent hydroxyl effect.

¹³C NMR (100 MHz, DMSO-d₆):

δ 189.5 (C=O)

δ 154.2 (C-OH)

δ 148.8 (C-2)

δ 138.5 (C-Cl)

δ 135.1 (C-6)

δ 128.4 (C-3)

Mass Spectrometry (LC-MS)
Ionization: ESI Negative Mode (preferred for phenols).

Observed Mass: 155.9 [M-H]⁻.

Isotope Pattern: A characteristic 3:1 intensity ratio for ³⁵Cl/³⁷Cl isotopes must be observed to

confirm the presence of chlorine.

Impurity Profile
Des-chloro impurity: Result of over-reduction (rare with BBr₃).

Methyl ether (Starting Material): Indicates incomplete reaction.

Dimer: Formed via aldol condensation if the workup is too basic or hot.
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Visualization of Workflows
Figure 1: Synthesis & Reactivity Logic
This diagram illustrates the synthesis pathway and the downstream utility of the scaffold in drug

discovery.
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Caption: Synthetic pathway from methoxy-precursor to CAS 1060804-55-8 and its divergence

into bioactive fused heterocycles.

Handling & Stability (Troubleshooting)
Researchers often encounter low yields due to the instability of the hydroxy-aldehyde

functionality.

Oxidation Sensitivity: The aldehyde is prone to oxidation to the carboxylic acid (4-chloro-5-

hydroxynicotinic acid) upon air exposure. Store under Argon at -20°C.

Self-Condensation: In basic media, the phenolate (C5-O⁻) pushes electron density into the

ring, deactivating the C4-Cl but promoting aldol reactions at C3-CHO. Keep pH < 7 during

workup.

Safety: The compound is a skin, eye, and respiratory irritant. BBr₃ is violently water-reactive

and generates HBr gas. All operations must be performed in a fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b12950944?utm_src=pdf-custom-synthesis#bc-rfq
http://accelachem.com/cn/productview_goodsid_492967_goodscode_SY414494.html
http://accelachem.com/cn/productview_goodsid_492967_goodscode_SY414494.html
http://accelachem.com/cn/productview_goodsid_492967_goodscode_SY414494.html
http://accelachem.com/cn/productview_goodsid_492967_goodscode_SY414494.html
https://www.accelachem.com/cn/productview_goodsid_492971_goodscode_SY414502.html
https://www.accelachem.com/cn/productview_goodsid_492971_goodscode_SY414502.html
https://www.accelachem.com/cn/productview_goodsid_492971_goodscode_SY414502.html
https://www.benchchem.com/product/b12950944/docs#technical-monograph-synthesis-and-characterization-of-cas-1060804-55-8
https://www.benchchem.com/product/b12950944/docs#technical-monograph-synthesis-and-characterization-of-cas-1060804-55-8
https://www.benchchem.com/product/b12950944/docs#technical-monograph-synthesis-and-characterization-of-cas-1060804-55-8
https://www.benchchem.com/product/b12950944/docs#technical-monograph-synthesis-and-characterization-of-cas-1060804-55-8
https://www.benchchem.com/product/b12950944?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12950944?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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